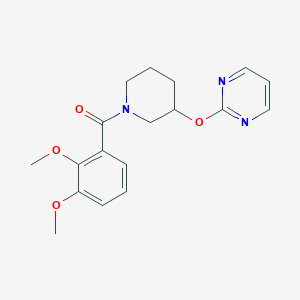

![molecular formula C21H25N5O3 B2595137 6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-68-4](/img/structure/B2595137.png)

6-(2,5-Dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components of many important biological molecules, including histidine and histamine .

Synthesis Analysis

The synthesis of substituted imidazoles has seen recent advances, with a focus on regiocontrolled synthesis. These methods often revolve around the compatibility of functional groups and the resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of imidazoles can be quite complex, with the potential for a wide variety of substitution patterns. The specific structure of your compound would depend on the exact locations of the various substituents .Chemical Reactions Analysis

Imidazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms or any functional groups present. For example, they can participate in oxidation reactions initiated by hydroxyl radicals .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazoles can vary widely depending on their exact structure and substitution pattern. They are generally stable compounds and can exhibit fluorescence .Applications De Recherche Scientifique

Catalysis and Organic Synthesis

Imidazole derivatives, including those with complex purine structures, are often explored for their catalytic properties. For instance, a bioinspired dicopper complex with imidazole ligation demonstrates selective catalysis for benzylic para-C-H activation, showcasing the potential of such compounds in facilitating organic synthesis and transformations (Prokofieva, A., Prikhod'ko, A., Dechert, S., & Meyer, F., 2008). This indicates the relevance of imidazole and purine derivatives in developing new catalytic systems for efficient chemical reactions.

Luminescence Sensing

The structural versatility of imidazole and purine derivatives enables their application in sensing technologies. Lanthanide-based metal-organic frameworks (MOFs) incorporating dimethylphenyl imidazole dicarboxylate units exhibit selective luminescence sensing capabilities for benzaldehyde derivatives, highlighting their utility in environmental monitoring and analytical chemistry (Shi, B., Zhong, Y., Guo, L., & Li, G., 2015).

Pharmaceutical Research

Compounds with imidazole and purine frameworks are extensively studied for their potential pharmaceutical applications. The synthesis and preliminary pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives have demonstrated promising anxiolytic and antidepressant activities in preclinical studies, indicating the therapeutic potential of these compounds in treating mental health disorders (Zagórska, A., Jurczyk, S., Pawłowski, M., Dybała, M., Nowak, G., Tatarczyńska, E., Nikiforuk, A., & Chojnacka-wójcik, E., 2009).

Antioxidant and Antimicrobial Activities

Novel synthetic pathways to imidazolyl derivatives have been explored for their antioxidant and antimicrobial properties, demonstrating the importance of these compounds in developing new therapeutic agents and preservatives (Gouda, M., 2012).

Corrosion Inhibition

The chemical structure of imidazole derivatives makes them effective as corrosion inhibitors, which is crucial for protecting metals in industrial applications. Research on thiazolidinedione derivatives, which share functional group similarities with imidazoles and purines, has shown significant inhibition efficiency for mild steel corrosion in acidic solutions (Yadav, M., Behera, D., Kumar, S., & Yadav, P., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

6-(2,5-dimethylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O3/c1-12-7-8-13(2)16(11-12)25-14(3)15(4)26-17-18(22-20(25)26)23(5)21(28)24(19(17)27)9-10-29-6/h7-8,11H,9-10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLVQWPYUFPKJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCOC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

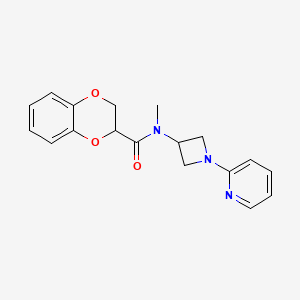

![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-(N-(pyridin-3-yl)sulfamoyl)furan-2-carboxamide](/img/structure/B2595055.png)

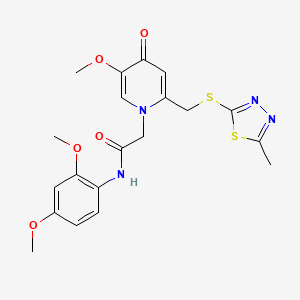

![2-Chloro-N-[1-(2-methoxyacetyl)-2,3-dihydroindol-4-yl]acetamide](/img/structure/B2595056.png)

![4-[(4-Methyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-yl)amino]benzoic acid;bromide](/img/no-structure.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2595061.png)

![3-((3-(2-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl)methyl)benzonitrile](/img/structure/B2595062.png)

![Tert-butyl 2-[(6-chloropyridazin-3-yl)methyl]-6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2595067.png)

![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)

![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)

![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)